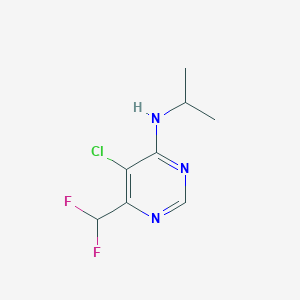
(2R,5S)-1-(4-(2-(Benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-propylphenyl)-2,5-dimethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,5S)-1-(4-(2-(Benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-propylphenyl)-2,5-dimethylpiperazine is a complex organic molecule characterized by its unique structural features, including a piperazine ring, a benzyloxy group, and a hexafluoropropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-(4-(2-(Benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-propylphenyl)-2,5-dimethylpiperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.
Attachment of the Hexafluoropropyl Group: The hexafluoropropyl group is introduced through a Friedel-Crafts alkylation reaction, using hexafluoropropyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyloxy group, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Secondary amines.
Substitution: Various substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its structural similarity to known bioactive molecules suggests it may have activity against certain biological targets.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique properties, such as high thermal stability and chemical resistance, make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of (2R,5S)-1-(4-(2-(Benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-propylphenyl)-2,5-dimethylpiperazine involves its interaction with specific molecular targets. The benzyloxy group and the hexafluoropropyl group play crucial roles in binding to these targets, modulating their activity. The piperazine ring provides structural rigidity, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,5S)-1-(4-(2-(Methoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-propylphenyl)-2,5-dimethylpiperazine
- (2R,5S)-1-(4-(2-(Ethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-propylphenyl)-2,5-dimethylpiperazine
Uniqueness
The uniqueness of (2R,5S)-1-(4-(2-(Benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-propylphenyl)-2,5-dimethylpiperazine lies in its combination of structural features. The presence of both the benzyloxy group and the hexafluoropropyl group imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C25H30F6N2O |
|---|---|
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
(2R,5S)-1-[4-(1,1,1,3,3,3-hexafluoro-2-phenylmethoxypropan-2-yl)-2-propylphenyl]-2,5-dimethylpiperazine |
InChI |
InChI=1S/C25H30F6N2O/c1-4-8-20-13-21(11-12-22(20)33-15-17(2)32-14-18(33)3)23(24(26,27)28,25(29,30)31)34-16-19-9-6-5-7-10-19/h5-7,9-13,17-18,32H,4,8,14-16H2,1-3H3/t17-,18+/m0/s1 |
Clave InChI |
DBLDTOWBCMHYNA-ZWKOTPCHSA-N |
SMILES isomérico |
CCCC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)OCC2=CC=CC=C2)N3C[C@@H](NC[C@H]3C)C |
SMILES canónico |
CCCC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)OCC2=CC=CC=C2)N3CC(NCC3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol](/img/structure/B11780040.png)

![3-Iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11780053.png)
![3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780054.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B11780066.png)
![2-(4-(Benzyloxy)-5-bromo-2-methylbenzyl)benzo[b]thiophene](/img/structure/B11780077.png)


![6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11780104.png)

![2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid](/img/structure/B11780109.png)

